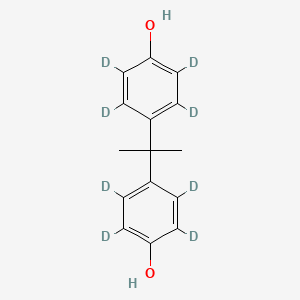
pCl-Tosyletomidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of pCl-Tosyletomidate is complex, with a combination of different functional groups. It includes a 1H-imidazole ring, a carboxylate group, a sulfonyl group attached to a 4-methylphenyl ring, and a 1-(4-chlorophenyl)ethyl group .Physical And Chemical Properties Analysis
PCl-Tosyletomidate is a white crystalline powder . It has a molecular weight of 448.92 . The compound is soluble in polar solvents such as DMSO and ethanol .Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems Using Polycaprolactone (PCL)
A study by Repanas et al. (2016) explored the use of polycaprolactone (PCL) in drug delivery systems, specifically encapsulating the platelet aggregation inhibitor dipyridamole (DIP) in PCL. This research highlights the potential of PCL in creating drug delivery systems with sustained release properties, which could be relevant for delivering compounds like pCl-Tosyletomidate (Repanas et al., 2016).
Biodegradable Polymer Applications in Biomedicine
Bartnikowski et al. (2019) reviewed the degradation mechanisms of PCL, a biodegradable polymer widely used in biomedical applications. This study provides insights into how the degradation of polymers like PCL can influence their application in biomedical fields, which could be pertinent when considering the delivery or stability of drugs like pCl-Tosyletomidate (Bartnikowski et al., 2019).
Poly-ϵ-caprolactone in Pharmaceutical and Biomedical Applications
Sinha et al. (2004) and Espinoza et al. (2020) discussed the use of PCL in various drug delivery systems, including microspheres and nanospheres, for targeted drug delivery and controlled release. These studies underscore the utility of PCL in creating effective delivery systems, which may be relevant for the application of pCl-Tosyletomidate in medical contexts (Sinha et al., 2004); (Espinoza et al., 2020).
Hemocompatibility Improvement of PCL Films
Jiang et al. (2011) investigated enhancing the hemocompatibility of PCL film surfaces, which is crucial for biomedical applications involving blood contact. This research is relevant to understanding how materials used in conjunction with drugs like pCl-Tosyletomidate can be optimized for medical use (Jiang et al., 2011).
Surface Modification of PCL Films
Cheng and Teoh (2004) worked on modifying the surface of PCL films, improving their hydrophilicity and cell-biomaterial interaction. This is relevant for the development of drug delivery systems where surface properties are critical (Cheng & Teoh, 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of pCl-Tosyletomidate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "p-Chlorobenzoic acid", "Tosyl chloride", "Ethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: p-Chlorobenzoic acid is reacted with thionyl chloride to form p-chlorobenzoyl chloride.", "Step 2: p-chlorobenzoyl chloride is then reacted with ethylamine to form p-chlorobenzamide.", "Step 3: Tosyl chloride is reacted with sodium hydroxide to form tosylate ion.", "Step 4: p-chlorobenzamide is reacted with tosylate ion to form p-chlorobenzyl tosylate.", "Step 5: p-chlorobenzyl tosylate is then reacted with sodium hydroxide to form pCl-Tosyletomidate.", "Step 6: The final product is isolated and purified by precipitation with diethyl ether and recrystallization from methanol." ] } | |
CAS-Nummer |
1192798-32-5 |
Produktname |
pCl-Tosyletomidate |
Molekularformel |
C21H21ClN2O5S |
Molekulargewicht |
448.92 |
Reinheit |
>95% |
Synonyme |
2-{[(4-Methylphenyl)sulfonyl]oxy}ethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



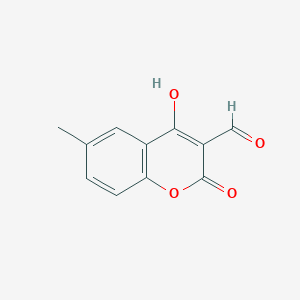
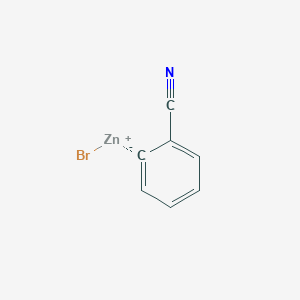
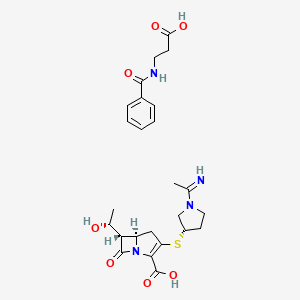
![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)
![(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1147621.png)
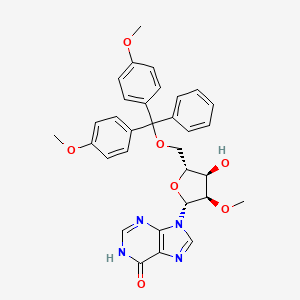
![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)
